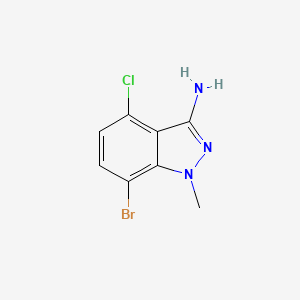

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

Description

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is a substituted indazole derivative with bromo, chloro, and methyl substituents at positions 7, 4, and 1, respectively. This compound serves as a critical intermediate in synthesizing Lenacapavir, a potent HIV-1 capsid inhibitor . Its synthesis involves regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization with methylhydrazine, achieving yields of 50–56% on multi-gram scales . Key advantages include cost-effective starting materials (e.g., 2,6-dichlorobenzonitrile at $2.6/g vs. 3-bromo-6-chloro-2-fluorobenzonitrile at $207/g) and purification via crystallization instead of column chromatography .

Properties

IUPAC Name |

7-bromo-4-chloro-1-methylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVZDIFRPVCPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C(=N1)N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,6-Dichlorobenzonitrile

The foundational approach involves regioselective bromination of 2,6-dichlorobenzonitrile (7 ) to yield 3-bromo-2,6-dichlorobenzonitrile (8 ). This step employs N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C, achieving 76–81% yield. The reaction’s exothermic nature necessitates precise temperature control to avoid over-bromination or hydrolysis of the nitrile group.

Key Reaction Parameters:

The regioselectivity arises from the electron-withdrawing effect of the nitrile group, directing bromination to the meta position relative to both chlorine substituents.

Cyclization with Hydrazine Hydrate

The brominated intermediate (8 ) undergoes cyclization with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 95°C to form the indazole core. This step produces a 70:30 mixture of the target compound (6 ) and its regioisomer (12 ). Subsequent recrystallization in methanol/water (4:1 v/v) enriches the desired product to 96–98% purity.

Optimized Conditions:

- Solvent: 2-MeTHF (5 volumes)

- Reagents: Hydrazine hydrate (4 equiv), sodium acetate (1.2 equiv)

- Temperature: 95°C, 18 hours

- Isolated Yield: 50–56%

Alternative Synthetic Routes

Column Chromatography-Dependent Synthesis

A patent-published method (WO2020084491A1) describes the preparation of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine via silica gel chromatography. Starting from a nitro-substituted indazole precursor, the protocol involves:

- Nitration: Introduction of a nitro group at position 7 using nitric acid.

- Reduction: Catalytic hydrogenation to convert the nitro group to an amine.

- Purification: Column chromatography (hexanes/EtOAc gradient) yields the product as a pale solid.

Limitations:

Derivative-Functionalized Approaches

Optimization Strategies

Solvent Effects on Cyclization

The choice of solvent critically influences regioisomer ratios and reaction efficiency:

| Solvent | Regioisomer Ratio (6:12 ) | Yield (%) |

|---|---|---|

| NMP | 50:50 | 45 |

| DMSO | 50:50 | 42 |

| 2-MeTHF | 70:30 | 56 |

| Ethanol | 65:35 | 48 |

Data sourced from MDPI and ChemRxiv.

2-MeTHF enhances selectivity for 6 due to its moderate polarity and ability to stabilize transition states favoring intramolecular cyclization at the 4-chloro position.

Scalability and Industrial Considerations

The MDPI/ChemRxiv method demonstrates scalability to hundred-gram batches without chromatography, a key advantage for cost-effective manufacturing. Critical factors for industrial adoption include:

Chemical Reactions Analysis

Step 1: Bromination of 2,6-Dichlorobenzonitrile

-

Reagents : Sulfuric acid (96%), bromine (Br₂).

-

Conditions : Stirring at 0°C followed by heating.

-

Outcome : Selective bromination at the para position relative to the nitrile group, yielding 3-bromo-2,6-dichlorobenzonitrile .

Step 2: Cyclization with Hydrazine Hydrate

-

Reagents : Hydrazine hydrate, sodium acetate (NaOAc), solvents (e.g., NMP, DMSO).

-

Mechanism : Formation of the indazole core via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization .

-

Challenges : Regioselectivity issues arise due to competing reactions at chloro-substituted positions, leading to a mixture of 7-bromo and 5-bromo isomers. Purification via recrystallization or solvent partitioning is required .

Key Substitution Reactions

The compound undergoes amine group modifications , particularly sulfonation, to generate bioactive derivatives.

Methanesulfonylation Reaction

-

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA), 4-dimethylaminopyridine (DMAP).

-

Conditions : Stirred at 0–5°C, then warmed to room temperature .

-

Product : N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methane sulfonamide.

-

Mechanism : The amine (-NH₂) group reacts with MsCl to form a sulfonamide (-NH-SO₂-CH₃) .

Purification and Isolation

Post-reaction purification involves aqueous workups and solvent extraction:

-

Workup : Reaction mixtures are diluted with water and extracted with dichloromethane (DCM) .

-

Drying : Organic layers are washed with brine and dried over Na₂SO₄ .

-

Crystallization : Solids are triturated with hexanes or acetone/hexane mixtures to remove impurities .

-

Drying : Final drying in a hot air oven (50°C) ensures moisture content <1.5% .

Analytical Characterization

The compound is rigorously characterized using spectroscopic techniques:

NMR Data

Mass Spectrometry (MS)

Chemical Stability and Reactivity

-

Stability : The compound is stable under standard laboratory conditions but degrades over prolonged exposure to light or moisture .

-

Reactivity : Susceptible to oxidation and reduction , particularly the nitro group (if present), and substitution at halogen positions.

Comparative Reactivity with Analogues

Scientific Research Applications

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

Medicinal Chemistry: It serves as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.

Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways . For instance, as an intermediate in the synthesis of Lenacapavir, it contributes to the inhibition of the HIV-1 capsid protein, thereby preventing the virus from replicating. The compound’s structure allows it to bind to the active sites of enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Positioning and Regioselectivity

The compound’s activity and synthetic feasibility are highly dependent on substituent positions. Below is a comparative analysis with structurally related indazole derivatives:

Key Observations :

- Regioselectivity : The synthesis of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine requires precise bromination conditions (NBS/H₂SO₄ at 25°C) to avoid undesired regioisomers like 5-bromo derivatives . In contrast, analogs like 4-bromo-7-fluoro-1H-indazol-3-amine face challenges in isolating the correct isomer due to similar reactivity of bromine and fluorine .

- Substituent Effects : The methyl group at position 1 enhances metabolic stability compared to unsubstituted analogs (e.g., 5-bromo-1H-indazol-3-amine) . Fluorine substitution (e.g., 6-bromo-4-fluoro analog) may improve binding affinity but complicates synthesis due to handling gaseous fluorine precursors .

Key Findings :

- Lipophilicity : The trifluoroethyl derivative (LogP ~3.5) exhibits higher lipophilicity than the methyl analog, making it suitable for blood-brain barrier penetration .

- Solubility : Unsubstituted analogs (e.g., 5-bromo-1H-indazol-3-amine) show better aqueous solubility, advantageous for oral bioavailability .

Biological Activity

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in oncology and as a pharmacophore in drug development. Its structural features contribute to its unique reactivity and biological profile, making it a subject of extensive research.

- Chemical Formula : C₈H₇BrClN₃

- Molecular Weight : 232.52 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its interaction with various biomolecules, particularly enzymes and receptors. The mechanisms include:

- Kinase Inhibition : This compound has been shown to inhibit several kinases, which are crucial for cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. For instance, studies indicate that it can effectively inhibit the activity of specific kinases linked to cancer proliferation .

- Cell Signaling Modulation : By modulating key signaling pathways, the compound can alter cellular metabolism and gene expression, leading to significant biological effects. This modulation can result in changes in cell proliferation and apoptosis, making it a candidate for targeted cancer therapies .

- Molecular Binding : The compound binds to specific biomolecules, leading to their activation or inhibition. This binding is critical for its therapeutic potential and biological effects .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer models:

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied extensively:

| Enzyme Target | IC₅₀ Value (nM) | Mechanism |

|---|---|---|

| FGFR1 | 30 | Potent inhibition observed with significant selectivity. |

| ERK1/2 | 20 | Dual mechanism of action noted in preclinical studies . |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Acute Myeloid Leukemia (AML) : A preclinical model demonstrated that selective inhibition of the second bromodomain of BET family proteins using this compound resulted in robust antitumor activity against AML .

- HIV Treatment Development : As a fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV treatment, this compound showcases its relevance beyond oncology into antiviral applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine, and what purification challenges are typically encountered?

- Methodological Answer : Synthesis often involves multi-step reactions, including condensation of halogenated precursors (e.g., 5-bromoindazole derivatives) with chlorinating agents under controlled conditions. For example, copper-catalyzed cyclization (e.g., CuI in PEG-400/DMF mixtures) is effective for constructing the indazole core . Purification challenges arise due to the compound’s halogenated nature, which can lead to byproducts requiring flash column chromatography (70:30 ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- H/C NMR : Confirm substitution patterns (e.g., methyl group at N1 via singlet at ~3.3 ppm; aromatic protons for bromo/chloro positions) .

- HRMS : Validate molecular weight (expected [M+H] ~274–276 amu for CHBrClN).

- IR : Identify N-H stretching (~3350 cm) and C-Br/C-Cl vibrations (600–800 cm) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Stability studies on analogous halogenated indazoles suggest decomposition risks at >25°C or prolonged light exposure .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Reaction time (12–24 hrs), CuI concentration (5–10 mol%), solvent ratio (PEG-400:DMF 1:1 to 2:1).

- Response : Yield and purity.

- Analysis : ANOVA identifies significant factors; Pareto charts prioritize adjustments. This reduces trial-and-error experimentation by 40–60% .

Q. How do researchers resolve contradictions in biological activity data for halogenated indazole derivatives across studies?

- Methodological Answer : Discrepancies (e.g., α-glucosidase inhibition variability) may stem from:

- Assay Conditions : Buffer pH, enzyme source (human vs. microbial), or DPPH radical scavenging protocols .

- Compound Purity : Validate via HPLC (>95% purity) and control for residual solvents.

- Structural Analogues : Compare substituent effects (e.g., 7-bromo vs. 5-bromo isomers) using QSAR models .

Q. What computational approaches predict the reactivity and biological target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Map electrophilic/nucleophilic sites (e.g., Br/Cl as leaving groups).

- Molecular Docking : Simulate binding to targets (e.g., monoamine oxidase) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Data Analysis and Experimental Design

Q. What statistical methods are essential for analyzing dose-response relationships in enzyme inhibition studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Fit data to a four-parameter logistic model:

Validate with replicates (n ≥ 3) and report 95% confidence intervals .

Q. How do researchers design control experiments to validate the specificity of this compound in kinase inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.